Diethylger-manium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethylgermane can be synthesized through several methods. One common approach involves the reaction of germanium tetrachloride (GeCl4) with diethylzinc (Zn(C2H5)2) in the presence of a catalyst. The reaction proceeds as follows:
GeCl4+2Zn(C2H5)2→Ge(C2H5)2+2ZnCl2
The reaction is typically carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, diethylgermane is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of high-purity starting materials and advanced purification techniques ensures the production of diethylgermane suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Diethylgermane undergoes several types of chemical reactions, including:
Oxidation: Diethylgermane can be oxidized to form germanium dioxide (GeO2) and other oxidation products.
Reduction: It can be reduced to form germane (GeH4) and other reduced germanium species.
Substitution: Diethylgermane can undergo substitution reactions where the ethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O2) and hydrogen peroxide (H2O2). The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used under controlled conditions to achieve the desired reduction.
Substitution: Various reagents, including halogens and organometallic compounds, are used to facilitate substitution reactions.
Major Products Formed
Oxidation: Germanium dioxide (GeO2) and other germanium oxides.
Reduction: Germane (GeH4) and other reduced germanium species.
Substitution: Depending on the reagents used, substituted germanium compounds with different functional groups.
Scientific Research Applications
Diethylgermane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and effects on cellular processes.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Industry: Used in the production of semiconductors, optical materials, and other advanced materials.
Mechanism of Action
The mechanism of action of diethylgermane involves its interaction with molecular targets and pathways within cells. It can act as a reducing agent, donating electrons to other molecules and facilitating redox reactions. The specific molecular targets and pathways depend on the context of its use, such as in chemical synthesis or biological systems .
Comparison with Similar Compounds
Similar Compounds
Dimethylgermane (Ge(CH3)2): Similar in structure but with methyl groups instead of ethyl groups.
Diphenylgermane (Ge(C6H5)2): Contains phenyl groups instead of ethyl groups.
Tetraethylgermane (Ge(C2H5)4): Contains four ethyl groups instead of two.
Uniqueness
Diethylgermane is unique due to its specific chemical properties, such as its boiling point, density, and reactivity.
Properties
Molecular Formula |
C4H10Ge |
---|---|
Molecular Weight |
130.75 g/mol |
InChI |
InChI=1S/C4H10Ge/c1-3-5-4-2/h3-4H2,1-2H3 |
InChI Key |
LMLNKUQAGCNMEI-UHFFFAOYSA-N |
Canonical SMILES |
CC[Ge]CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.